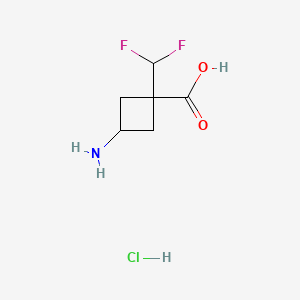
2-(3-Chloro-2-methylpropyl)-5-ethylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-2-methylpropyl)-5-ethylthiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chloro-substituted methylpropyl group and an ethyl group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylpropyl)-5-ethylthiophene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available thiophene derivatives and appropriate alkyl halides.
Alkylation Reaction: The thiophene ring is alkylated using 3-chloro-2-methylpropyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere.
Ethylation: The ethyl group is introduced via a similar alkylation process using ethyl bromide or ethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
化学反応の分析
Types of Reactions
Substitution Reactions: The chloro group in 2-(3-Chloro-2-methylpropyl)-5-ethylthiophene can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH₄) in ether or sodium borohydride (NaBH₄) in methanol.
Major Products
Substitution: Formation of substituted thiophenes with various functional groups.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
科学的研究の応用
2-(3-Chloro-2-methylpropyl)-5-ethylthiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development. Its derivatives may exhibit pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic properties.
作用機序
The mechanism of action of 2-(3-Chloro-2-methylpropyl)-5-ethylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and ethyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
2-(3-Chloro-2-methylpropyl)-thiophene: Lacks the ethyl group, which may affect its reactivity and applications.
5-Ethylthiophene:
2-(3-Bromo-2-methylpropyl)-5-ethylthiophene: Similar structure but with a bromo group instead of a chloro group, which can alter its reactivity and applications.
Uniqueness
2-(3-Chloro-2-methylpropyl)-5-ethylthiophene is unique due to the combination of the chloro-substituted methylpropyl group and the ethyl group on the thiophene ring. This specific arrangement imparts distinct chemical properties, making it valuable for various synthetic and research applications.
特性
分子式 |
C10H15ClS |
|---|---|
分子量 |
202.74 g/mol |
IUPAC名 |
2-(3-chloro-2-methylpropyl)-5-ethylthiophene |
InChI |
InChI=1S/C10H15ClS/c1-3-9-4-5-10(12-9)6-8(2)7-11/h4-5,8H,3,6-7H2,1-2H3 |
InChIキー |
PONOYVXETDMQDT-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(S1)CC(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13572734.png)
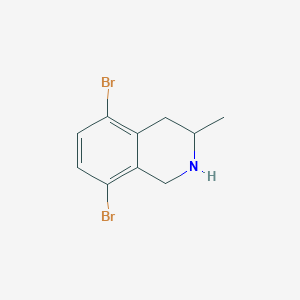
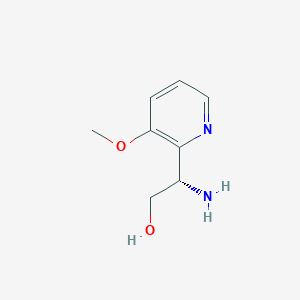

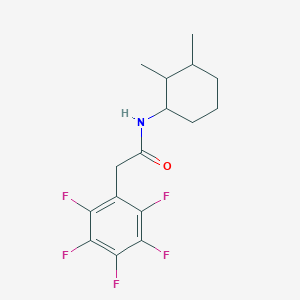
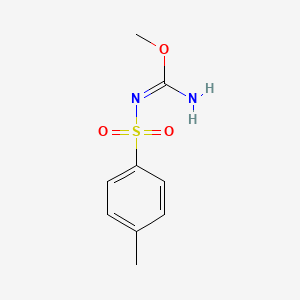
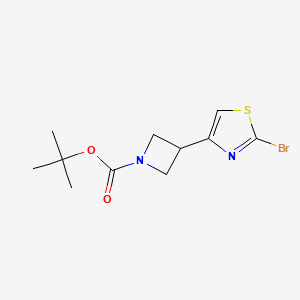
![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-imidazol-4-amine](/img/structure/B13572784.png)

